REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[CH3:11][S:12](Cl)(=[O:14])=[O:13]>N1C=CC=CC=1>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH:6][S:12]([CH3:11])(=[O:14])=[O:13])=[C:4]([F:10])[CH:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)F)F
|
Name
|
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred at 50° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After cooing to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in THF (40 ml)
|
Type
|
ADDITION
|
Details
|
To this solution was added 2M aqueous sodium hydroxide solution (40 ml)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2M aqueous HCl solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)NS(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.05 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |